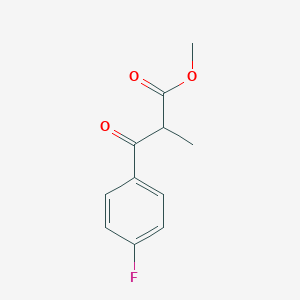Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
CAS No.:
Cat. No.: VC18283449
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11FO3 |
|---|---|
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
| Standard InChI Key | DMUVRJOABCBIKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate features a propanoate backbone with a methyl group at position 2, a ketone at position 3, and a 4-fluorophenyl ring at position 3. The SMILES notation succinctly captures its connectivity . The fluorophenyl group introduces electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Computational Chemistry Insights
Key parameters derived from computational analysis include:
-
Topological Polar Surface Area (TPSA): 43.37 Ų, indicating moderate polarity .
-
LogP (Octanol-Water Partition Coefficient): 1.8175, suggesting moderate lipophilicity .
-
Hydrogen Bond Acceptors/Donors: 3 acceptors and 0 donors, reflecting its capacity for dipole-dipole interactions .
These properties underscore its suitability for solubility in organic solvents and potential permeability in biological membranes.
Synthesis and Production
Industrial Scalability
Continuous flow reactors could enhance production efficiency by optimizing temperature and residence time, ensuring consistent purity (>98%) as noted in quality specifications .
Physicochemical Characteristics
Spectroscopic Characterization
-
NMR: Expected signals include a singlet for the methyl ester () and aromatic protons () from the fluorophenyl group.
Reactivity and Chemical Behavior
Functional Group Transformations
-
Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to the corresponding carboxylic acid.
-
Ketone Reduction: Catalytic hydrogenation or hydride reduction converts the ketone to a secondary alcohol.
-
Electrophilic Aromatic Substitution: The fluorophenyl ring directs incoming electrophiles to meta/para positions due to fluorine’s inductive effects.
Comparative Reactivity
| Reaction Type | Reagents | Product |
|---|---|---|
| Hydrolysis | 3-(4-Fluorophenyl)-2-methyl-3-oxopropanoic acid | |
| Reduction | 3-(4-Fluorophenyl)-2-methyl-3-hydroxypropanoate |
Applications in Research
Pharmaceutical Intermediates
The β-keto ester moiety is pivotal in synthesizing heterocycles (e.g., pyrazoles, isoxazoles) via cyclocondensation reactions. Fluorinated aromatics enhance drug bioavailability, making this compound a candidate for antiviral or anticancer agent development.
Material Science
Its structural motifs are valuable in polymer chemistry, particularly in designing fluorinated polyesters with enhanced thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume